molecular formula C18H18ClN3O2S B3683664 1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA

1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA

Cat. No.: B3683664
M. Wt: 375.9 g/mol
InChI Key: DQUWBKMLDQMDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a thiourea derivative with the molecular formula C18H19ClN3O2S. This compound is known for its unique chemical structure, which includes a benzoyl group, a chlorinated phenyl ring, and a morpholine moiety. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their diverse biological applications .

Preparation Methods

The synthesis of 1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the reaction of benzoyl isothiocyanate with 3-chloro-4-(morpholin-4-yl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.

Scientific Research Applications

1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA can be compared with other thiourea derivatives, such as:

  • 1-BENZOYL-3-(4-DIMETHYLAMINO-PHENYL)-THIOUREA
  • 1-BENZOYL-3-PHENYL-2-THIOUREA
  • 1-BENZYL-3-(2-METHYL-BENZOYL)-THIOUREA

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c19-15-12-14(6-7-16(15)22-8-10-24-11-9-22)20-18(25)21-17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUWBKMLDQMDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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